1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate)

Description

The exact mass of the compound 1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-fluoro-2-(1-fluoropyridin-1-ium-2-yl)pyridin-1-ium;ditetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2N2.2BF4/c11-13-7-3-1-5-9(13)10-6-2-4-8-14(10)12;2*2-1(3,4)5/h1-8H;;/q+2;2*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDFABAACDRPWQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.[B-](F)(F)(F)F.C1=CC=[N+](C(=C1)C2=CC=CC=[N+]2F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8B2F10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370044 | |

| Record name | 1,1'-Difluoro-2,2'-bipyridin-1-ium ditetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178439-26-4 | |

| Record name | 1,1'-Difluoro-2,2'-bipyridin-1-ium ditetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-Difluoro-2,2'-bipyridinium Bis(tetrafluoroborate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate), registered under CAS number 178439-26-4 , is a powerful electrophilic fluorinating agent widely utilized in modern organic synthesis.[1][2][3] Also known by the synonyms MEC-31 and SYNFLUOR REAGENT, this compound offers a reactive and versatile source of electrophilic fluorine for the synthesis of a diverse array of organofluorine compounds.[1][2][3] The strategic introduction of fluorine atoms into organic molecules is a cornerstone of contemporary drug development, as it can significantly modulate a compound's metabolic stability, lipophilicity, and binding affinity. This guide provides an in-depth overview of the properties, applications, and handling of this important reagent.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective and safe use in the laboratory. 1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) is typically a white to light yellow powder or crystalline solid.[4] Key properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 178439-26-4 | [1][2] |

| Molecular Formula | C₁₀H₈B₂F₁₀N₂ | [1][2] |

| Molecular Weight | 367.79 g/mol | [1][2][5] |

| Melting Point | 175 °C (decomposes) | [3][4][6] |

| Appearance | White to light yellow powder to crystal | [4] |

| Storage Temperature | 2-8°C | [6][7] |

| Purity | ≥95% | [1][2] |

Core Application: Electrophilic Fluorination

The primary application of 1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) is as a potent electrophilic fluorinating agent.[3][4] This reactivity stems from the highly electron-deficient nature of the fluorine atoms attached to the positively charged nitrogen atoms of the bipyridinium core. This polarization facilitates the transfer of a fluorine cation (F⁺) equivalent to a nucleophilic substrate.

Mechanistic Considerations

The fluorination reaction is believed to proceed via a nucleophilic attack of the substrate on one of the electrophilic fluorine atoms of the reagent. The bipyridinium moiety serves as an excellent leaving group, readily departing to form a stable, neutral 2,2'-bipyridine molecule. The reaction is often depicted as a direct transfer of a fluoronium ion, though the precise mechanism can be substrate-dependent.

The high fluorine content and reactivity of this reagent make it a valuable tool for the synthesis of complex organofluorine compounds.[3] For certain applications, its reactivity can be further enhanced by the addition of a catalytic amount of sodium triflate (NaOTf), which may act as a Lewis acid to increase the electrophilicity of the reagent.[3]

Experimental Protocol: General Procedure for Electrophilic Fluorination

The following is a generalized protocol for the electrophilic fluorination of a nucleophilic substrate using 1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate). The specific reaction conditions, including solvent, temperature, and reaction time, should be optimized for each specific substrate.

Materials:

-

1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate)

-

Nucleophilic substrate

-

Anhydrous solvent (e.g., acetonitrile, dichloromethane)

-

Inert gas atmosphere (e.g., nitrogen or argon)

-

Reaction vessel with magnetic stirring

-

Standard work-up and purification supplies

Procedure:

-

Reaction Setup: To a flame-dried reaction vessel under an inert atmosphere, add the nucleophilic substrate and the appropriate anhydrous solvent.

-

Reagent Addition: Add 1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) (typically 1.1-1.5 equivalents) to the stirred solution. The addition can be done in one portion or portion-wise, depending on the reactivity of the substrate.

-

Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction by adding a suitable aqueous solution (e.g., saturated sodium bicarbonate solution).

-

Extraction: Extract the product into an appropriate organic solvent.

-

Purification: Dry the combined organic layers over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by standard techniques such as column chromatography, recrystallization, or distillation.

Sources

- 1. scbt.com [scbt.com]

- 2. chemscene.com [chemscene.com]

- 3. 1,1′-二氟-2,2′-联吡啶双四氟硼酸盐 | Sigma-Aldrich [sigmaaldrich.com]

- 4. N,N'-DIFLUORO-2,2'-BIPYRIDINIUM BIS(TETRAFLUOROBORATE) | 178439-26-4 [chemicalbook.com]

- 5. 1,1'-Difluoro-2,2'-bipyridinium Bis(tetrafluoroborate) | C10H8B2F10N2 | CID 2733931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1,1′-二氟-2,2′-联吡啶双四氟硼酸盐 | Sigma-Aldrich [sigmaaldrich.com]

- 7. 178439-26-4|1,1'-Difluoro-[2,2'-bipyridine]-1,1'-diium tetrafluoroborate|BLD Pharm [bldpharm.com]

An In-Depth Technical Guide to 1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) for Advanced Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate), a powerful electrophilic fluorinating agent commonly known by the trade name SynFluor. The strategic introduction of fluorine into molecular scaffolds is a cornerstone of modern drug discovery and materials science, capable of modulating a compound's metabolic stability, lipophilicity, and bioavailability.[1] This guide delves into the core properties, synthesis, and applications of this highly reactive reagent, offering field-proven insights and detailed protocols to empower researchers in leveraging its synthetic potential.

Introduction: The Imperative of Electrophilic Fluorination

The selective incorporation of fluorine atoms into organic molecules is a critical strategy in the development of novel pharmaceuticals and advanced materials.[1] Organofluorine compounds frequently exhibit enhanced metabolic stability and improved pharmacokinetic profiles, making them highly desirable in medicinal chemistry.[1] Historically, the use of highly toxic and corrosive elemental fluorine posed significant challenges. The development of bench-stable, selective electrophilic fluorinating agents has revolutionized the field, enabling the precise introduction of fluorine under milder conditions. Among these, N-F class reagents have become indispensable tools for synthetic chemists.

1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) has emerged as a potent and highly reactive electrophilic fluorinating agent, facilitating the synthesis of a wide array of organofluorine compounds. This guide serves as a detailed resource for understanding and effectively utilizing this reagent in a research and development setting.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical characteristics of 1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) is paramount for its safe and effective use.

Chemical Structure and Core Data

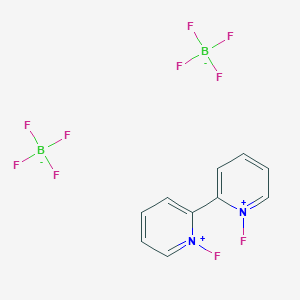

The structure of the 1,1'-Difluoro-2,2'-bipyridinium dication is depicted below, accompanied by its counter-ions, two tetrafluoroborate anions.

Caption: Structure of 1,1'-Difluoro-2,2'-bipyridinium dication and tetrafluoroborate anions.

Tabulated Properties

For ease of reference, the key physicochemical properties of 1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) are summarized in the table below.

| Property | Value | Source |

| CAS Number | 178439-26-4 | |

| Molecular Formula | C₁₀H₈B₂F₁₀N₂ | [2] |

| Molecular Weight | 367.79 g/mol | [2] |

| Appearance | White to light yellow powder/crystal | [3] |

| Melting Point | 175 °C (decomposition) | |

| Storage Temperature | 2-8°C | |

| Solubility | Soluble in polar aprotic solvents (e.g., acetonitrile) | Inferred from reaction conditions |

Spectroscopic Characterization

While detailed spectra are often proprietary to manufacturers, typical analytical data for this compound would include:

-

¹H NMR: The proton NMR spectrum would show characteristic signals for the protons on the bipyridinium core.

-

¹⁹F NMR: The fluorine NMR would exhibit signals corresponding to the N-F and B-F environments.

-

¹³C NMR: The carbon NMR would display resonances for the carbon atoms of the bipyridyl backbone.

-

IR Spectroscopy: Infrared analysis would reveal characteristic vibrational frequencies for the aromatic rings and the tetrafluoroborate anions.

Synthesis and Mechanism of Action

Synthesis of 1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate)

The synthesis of N-fluoropyridinium salts, including 1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate), generally involves the direct fluorination of the corresponding pyridine derivative in the presence of a non-nucleophilic counteranion.[4] A common method involves the fluorination of 2,2'-bipyridine with elemental fluorine (typically diluted with an inert gas like nitrogen) in a suitable solvent and in the presence of a tetrafluoroborate source, such as tetrafluoroboric acid or a salt thereof, at low temperatures.[4] This one-step process leads to the formation of the stable N-fluoropyridinium salt.[4]

Caption: General synthetic scheme for 1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate).

Mechanism of Electrophilic Fluorination

1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) acts as an electrophilic fluorinating agent by transferring a fluorine atom to a nucleophilic substrate. The highly polarized N-F bond renders the fluorine atom electron-deficient and susceptible to nucleophilic attack. The reaction mechanism can proceed through different pathways, often dependent on the nature of the substrate.

Caption: General mechanism of electrophilic fluorination with SynFluor.

Activation with Sodium Triflate

The reactivity of 1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) can be enhanced by the addition of a catalytic amount of sodium triflate (NaOTf). While the precise mechanism of this activation is a subject of ongoing investigation, it is postulated that the triflate anion may facilitate the fluorination process. The triflate anion is a poor nucleophile and a good leaving group, which may play a role in stabilizing intermediates or influencing the reaction kinetics.

Applications in Drug Development and Organic Synthesis

The primary application of 1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) is as a versatile reagent for the electrophilic fluorination of a wide range of organic substrates.

Fluorination of Carbonyl Compounds

A key transformation in medicinal chemistry is the α-fluorination of carbonyl compounds. 1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) is effective for the fluorination of β-diketones and β-ketoesters under mild conditions.[3]

Fluorination of Aromatic and Heteroaromatic Systems

The direct C-H fluorination of electron-rich aromatic and heteroaromatic compounds is a valuable transformation. This reagent can be employed for the fluorination of phenols, anisoles, and various heterocyclic systems, which are common motifs in pharmaceutical agents.[3]

Representative Experimental Protocol: Fluorination of a β-Ketoester

The following protocol is a representative example of an electrophilic fluorination reaction using 1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate).

Materials:

-

β-Ketoester (1.0 mmol)

-

1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) (1.1 mmol)

-

Sodium Triflate (0.1 mmol, optional)

-

Anhydrous Acetonitrile (10 mL)

-

Stir bar

-

Round-bottom flask

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add the β-ketoester and anhydrous acetonitrile.

-

Stir the solution until the substrate is fully dissolved.

-

If using, add the catalytic amount of sodium triflate to the reaction mixture.

-

In a single portion, add the 1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) to the stirred solution.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Caption: A typical experimental workflow for electrophilic fluorination.

Safety and Handling

1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) is a hazardous substance and must be handled with appropriate safety precautions.

-

Hazard Classifications: Acute toxicity (oral), skin corrosion, and serious eye damage.

-

Signal Word: Danger

-

Hazard Statements: H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage).

-

Precautionary Statements: P260 (Do not breathe dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P303+P361+P353 (IF ON SKIN (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

-

Personal Protective Equipment (PPE): Chemical safety goggles, face shield, chemical-resistant gloves, and a respirator with a suitable cartridge are mandatory.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances. Keep the container tightly closed. Recommended storage temperature is 2-8°C.

Conclusion

1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) is a valuable and highly reactive electrophilic fluorinating agent with broad applications in organic synthesis, particularly in the context of drug discovery and development. Its ability to deliver fluorine to a variety of nucleophiles under relatively mild conditions makes it an attractive alternative to more hazardous fluorinating agents. A thorough understanding of its properties, reactivity, and handling requirements, as outlined in this guide, is essential for its safe and effective implementation in the laboratory.

References

- Tomashenko, V. V. Grushin, Chem. Rev. 2011, 111, 4475-4521.

-

gem-Difluorination of carbon–carbon triple bonds using Brønsted acid/Bu4NBF4 or electrogenerated acid. Beilstein Journals. [Link]

-

Flow electrochemistry: a safe tool for fluorine chemistry. PMC - NIH. [Link]

-

Practical Syntheses of [2,2ʹ-bipyridine]bis[3,5-difluoro-2-[5-(trifluoromethyl). Organic Syntheses. [Link]

-

Development of N-F fluorinating agents and their fluorinations: Historical perspective. PMC. [Link]

-

Fluorine in the Pharmaceutical Industry: Synthetic Approaches and Application of Clinically Approved Fluorine-Enriched Anti-Infectious Medications. ResearchGate. [Link]

-

A novel, air and thermally stable, yet highly reactive trifluoromethylthiolating reagent, CF3SO2SCF3 (1), was prepared easily in one step from commercially inexpensive CF3SO2Na and Tf2O. [Link]

-

Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. PubMed. [Link]

-

1,1'-Difluoro-2,2'-bipyridinium Bis(tetrafluoroborate). PubChem. [Link]

-

Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI. [Link]

-

Electrophilic Fluorination with 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate and NFSI (N-Fluorobenzenesulfonimide) reage. Juniper Publishers. [Link]

-

Kitamura Electrophilic Fluorination Using HF as a Source of Fluorine. Oakwood Chemical. [Link]-hf-as-a-source-of-fluorine/)

Sources

- 1. Mechanistic study of nucleophilic fluorination for the synthesis of fluorine-18 labeled fluoroform with high molar activity from N-difluoromethyltriazolium triflate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,1'-Difluoro-2,2'-bipyridinium Bis(tetrafluoroborate) | C10H8B2F10N2 | CID 2733931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of 1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate), also known commercially as SynFluor®, is a powerful electrophilic fluorinating agent.[1] Its high reactivity and fluorine content make it a valuable reagent for the synthesis of diverse organofluorine compounds, which are of significant interest in pharmaceutical and agrochemical development.[1][2][3][4] This guide provides a detailed, in-depth examination of its synthesis, focusing on the underlying chemical principles, a field-proven experimental protocol, critical safety procedures, and methods for characterization. The synthesis, originally developed by Teruo Umemoto and colleagues, involves the direct fluorination of a 2,2'-bipyridine-boron trifluoride complex using elemental fluorine.[5][6] This document is intended to serve as a comprehensive resource for researchers aiming to understand and safely implement this synthesis in a laboratory setting.

The Chemistry of Electrophilic N-Fluorination

The formation of 1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) is a classic example of electrophilic fluorination.[7] The core of the reaction is the creation of a stable N-F bond, where the fluorine atom can later be delivered to a nucleophilic substrate.[7]

Reaction Mechanism

The synthesis proceeds through a mechanism that leverages the Lewis acidity of boron trifluoride (BF₃) and the extreme electrophilicity of elemental fluorine (F₂).

-

Step 1: Lewis Acid Complexation: 2,2'-Bipyridine, a bidentate Lewis base, readily coordinates with two equivalents of the strong Lewis acid, boron trifluoride. This pre-complexation is crucial as it deactivates the pyridine rings towards unwanted side reactions and primes the nitrogen atoms for fluorination.

-

Step 2: Electrophilic Attack by Fluorine: A diluted stream of elemental fluorine (typically 10% in nitrogen) is introduced.[6] The F₂ molecule acts as the electrophile, attacking the lone pair of electrons on one of the nitrogen atoms. This is the key bond-forming step.

-

Step 3: Formation of the Dication: The process is repeated on the second nitrogen atom, resulting in the formation of the 1,1'-difluoro-2,2'-bipyridinium dication.

-

Step 4: Counter-ion Formation: The tetrafluoroborate anion ([BF₄]⁻) is formed from the boron trifluoride and any trace fluoride ions present, serving as the counter-ion to the positively charged bipyridinium core.[8]

The overall reaction can be summarized as follows:

Caption: Overall reaction scheme for the synthesis.

The Role of Boron Trifluoride (BF₃)

Boron trifluoride is not merely a spectator; it is a critical promoter of the reaction.[8][9][10] Its functions are multifaceted:

-

Lewis Acid Catalyst: As a powerful Lewis acid, BF₃ activates the 2,2'-bipyridine substrate.[8][9]

-

Formation of a Stable Counter-ion: BF₃ readily reacts with fluoride ions to form the stable, non-nucleophilic tetrafluoroborate (BF₄⁻) anion.[8][11] This is essential for the stability and isolation of the final cationic product.[5] A non-nucleophilic counter-ion prevents decomposition of the highly reactive N-F cation.

Experimental Protocol: A Self-Validating System

This protocol is adapted from the foundational work by Umemoto et al. and represents a reliable method for the synthesis.[5][6] The key to success and safety is the meticulous preparation of the apparatus and cautious handling of reagents.

Reagents and Equipment

| Reagent/Equipment | Specification | Purpose |

| 2,2'-Bipyridine | >99% purity, anhydrous | Starting material |

| Boron trifluoride (BF₃) | Anhydrous gas | Lewis acid and counter-ion source |

| Fluorine (F₂) | 10% mixture in Nitrogen (N₂) | Electrophilic fluorine source |

| Acetonitrile (CH₃CN) | Anhydrous, <50 ppm H₂O | Reaction solvent |

| Three-neck flask | 500 mL, oven-dried | Reaction vessel |

| Gas dispersion tube | Frittered glass | For introducing gases into the solvent |

| Low-temperature bath | Capable of maintaining -40°C | Reaction temperature control |

| Gas flow controllers | For F₂/N₂ and BF₃ | Precise control of gas delivery |

| Soda lime tower | To neutralize excess F₂ and BF₃ |

Step-by-Step Methodology

Caption: Step-by-step experimental workflow for the synthesis.

-

Apparatus Preparation: Assemble the three-neck flask equipped with a gas dispersion tube, a thermocouple, and an outlet connected to a soda lime trap. The entire apparatus must be oven-dried and purged with dry nitrogen to eliminate moisture, which can react with BF₃ and F₂.[12]

-

Charging the Reactor: In the flask, dissolve 2,2'-bipyridine in anhydrous acetonitrile.

-

Cooling: Cool the solution to -40 °C using a low-temperature bath (e.g., dry ice/acetone).

-

BF₃ Addition: Bubble anhydrous boron trifluoride gas through the solution at a slow, controlled rate. The formation of the 2,2'-bipyridine·2BF₃ complex will be observed. Continue until the solution is saturated.

-

Fluorination: Introduce the 10% F₂/N₂ gas mixture through the gas dispersion tube at a carefully controlled flow rate. The reaction is exothermic; maintain the temperature at -40 °C. The product will begin to precipitate as a white solid.

-

Completion and Purging: Once the reaction is complete (typically monitored by the consumption of starting material), stop the F₂ flow and purge the system thoroughly with dry nitrogen to remove any residual fluorine and boron trifluoride.

-

Isolation: The product is isolated by filtration of the cold reaction mixture.

-

Washing and Drying: Wash the collected solid with cold, anhydrous acetonitrile to remove any unreacted starting materials or impurities. Dry the product under vacuum. The resulting solid is 1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate).

Trustworthiness: Critical Safety Protocols

Handling elemental fluorine and boron trifluoride requires specialized knowledge and equipment.[13][14][15] Adherence to strict safety protocols is non-negotiable.

Reagent-Specific Hazards

-

Fluorine (F₂): A highly toxic, corrosive, and powerful oxidizing gas.[13] It can ignite many organic compounds and reacts violently with water.[13] All work must be conducted in a specialized, dedicated fume hood or glovebox.[12][15] Materials used for handling fluorine, such as tubing and regulators, must be made of compatible materials like Monel or stainless steel and must be passivated before use.[12][15]

-

Boron Trifluoride (BF₃): A toxic and corrosive gas that forms dense white fumes in moist air due to hydrolysis, which produces hydrofluoric acid (HF).[8][16]

-

Hydrofluoric Acid (HF): A potential byproduct of any moisture contamination. HF is extremely corrosive and toxic. Skin contact requires immediate and specific first-aid treatment with calcium gluconate.[17]

Personal Protective Equipment (PPE)

-

Body: A flame-resistant lab coat is mandatory.[12]

-

Hands: Neoprene or other fluorine-resistant gloves should be worn.[12] Always check manufacturer compatibility charts.

-

Eyes/Face: Tightly sealed safety goggles and a full-face shield are required.[12][17]

Engineering Controls

-

Ventilation: All operations must be performed in a fume hood specifically designed for hazardous gas handling.[15]

-

Gas Monitoring: A dedicated fluorine gas detector should be in place to monitor for leaks.[15]

-

Emergency Preparedness: An eyewash station, safety shower, and a fully equipped HF first-aid kit (including calcium gluconate gel) must be immediately accessible.[12][17]

Product Characterization

The identity and purity of the synthesized 1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) must be confirmed through analytical methods.

| Property | Typical Value |

| Appearance | White to light yellow crystalline solid |

| Molecular Formula | C₁₀H₈B₂F₁₀N₂ |

| Molecular Weight | 367.79 g/mol [1][18][19][20] |

| Melting Point | 175 °C (with decomposition)[1] |

| Storage Temperature | 2-8°C, under inert atmosphere[1][19] |

-

NMR Spectroscopy: ¹H, ¹⁹F, and ¹¹B NMR are essential for structural confirmation. The ¹⁹F NMR will show characteristic signals for the N-F fluorine atoms and the BF₄⁻ counter-ions.

-

Elemental Analysis: Confirms the elemental composition (C, H, N) of the synthesized product.

Conclusion

The synthesis of 1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) is a powerful but hazardous procedure that grants access to a highly effective electrophilic fluorinating agent. Success hinges on a deep understanding of the reaction mechanism, meticulous adherence to the experimental protocol, and an unwavering commitment to safety. This guide provides the necessary framework for researchers to approach this synthesis with the expertise and caution it demands, enabling further advancements in the field of fluorine chemistry.

References

- Fluorine. (n.d.). Princeton University Environmental Health & Safety. Retrieved January 9, 2026.

- National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals.

- Umemoto, T. (n.d.). N-Fluoropyridinium Salts, Synthesis and Fluorination Chemistry. Bentham Science. Retrieved January 9, 2026.

- Pohli, D., et al. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety, 29(1), 39-53.

- Umemoto, T., et al. (1986). Syntheses and Properties of N-Fluoropyridinium Salts. Bulletin of the Chemical Society of Japan, 59(12), 3823-3828.

- Umemoto, T., Tomita, K., & Kawada, K. (n.d.). N-Fluoropyridinium triflate. Organic Syntheses Procedure. Retrieved January 9, 2026.

- Fluorine Lab. (n.d.). Krossing Group, University of Freiburg. Retrieved January 9, 2026.

- Umemoto, T. (2018). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry, 14, 2988-3023.

- Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. (n.d.). University of Wisconsin-Madison Environment, Health & Safety. Retrieved January 9, 2026.

- 1,1′-Difluoro-2,2′-bipyridinium bis(tetrafluoroborate). (n.d.). Sigma-Aldrich. Retrieved January 9, 2026.

- Beaumont, J., et al. (2017). Beyond the Balz–Schiemann Reaction: The Utility of Tetrafluoroborates and Boron Trifluoride as Nucleophilic Fluoride Sources. Chemical Reviews, 117(5), 4141-4205.

- Electrophilic fluorination. (n.d.). In Wikipedia. Retrieved January 9, 2026.

- Umemoto, T., & Tomizawa, G. (1995). Preparation of 2-fluoropyridines via base-induced decomposition of N-fluoropyridinium salts. The Journal of Organic Chemistry, 60(20), 6563-6569.

- Umemoto, T., et al. (2022). Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV). Tetrahedron, 120, 132876.

- Matoušek, V., et al. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry, 6, 824.

- Umemoto Reagent I. (n.d.). Enamine. Retrieved January 9, 2026.

- Li, C., et al. (2021). Pd-Catalyzed Direct C7 Trifluoromethylation of Indolines with Umemoto’s Reagent. Organic Letters, 23(15), 5890-5895.

- 1,1′-Difluoro-2,2′-bipyridinium bis(tetrafluoroborate). (n.d.). ChemScene. Retrieved January 9, 2026.

- Boron trifluoride. (n.d.). PubChem. Retrieved January 9, 2026.

- Umemoto, T., et al. (2012). Powerful, Thermally Stable, One-Pot-Preparable, and Recyclable Electrophilic Trifluoromethylating Agents: 2,8-Difluoro- and 2,3,7,8-Tetrafluoro-S-(trifluoromethyl)dibenzothiophenium Salts. The Journal of Organic Chemistry, 77(17), 7476-7489.

- Ball, N. D., & Sanford, M. S. (2013). Mechanism of Electrophilic Fluorination with Pd(IV): Fluoride Capture and Subsequent Oxidative Fluoride Transfer. Journal of the American Chemical Society, 135(45), 16867-16870.

- Shainyan, B. A., & Stang, P. J. (2016). Mechanism of electrophilic fluorination of aromatic compounds with NF-reagents. Russian Chemical Reviews, 85(8), 837-854.

- Boron trifluoride. (n.d.). In Wikipedia. Retrieved January 9, 2026.

- Innovative Uses of Boron Trifluoride in Industry and Challenges Faced by Manufacturers. (2025, April 17). LinkedIn.

- What Does BF3 Do In Organic Chemistry? (2025, January 21). YouTube.

- Talybov, A. G., & Talybova, G. M. (2015). Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. Current Organic Synthesis, 12(4), 446-467.

- 1,1′-Difluoro-2,2′-bipyridinium bis(tetrafluoroborate). (n.d.). Sigma-Aldrich. Retrieved January 9, 2026.

- 1,1'-Difluoro-2,2'-bipyridinium Bis(tetrafluoroborate). (n.d.). TCI Chemicals. Retrieved January 9, 2026.

- 1,1'-Difluoro-2,2'-bipyridinium Bis(tetrafluoroborate). (n.d.). PubChem. Retrieved January 9, 2026.

- Goryunov, E. I., et al. (2018). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Molecules, 23(10), 2585.

Sources

- 1. 1,1 -Difluoro-2,2 -bipyridinium bis(tetrafluoroborate) 178439-26-4 [sigmaaldrich.com]

- 2. Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Umemoto Reagent I - Enamine [enamine.net]

- 5. academic.oup.com [academic.oup.com]

- 6. BJOC - Development of N-F fluorinating agents and their fluorinations: Historical perspective [beilstein-journals.org]

- 7. Electrophilic fluorination - Wikipedia [en.wikipedia.org]

- 8. Boron trifluoride - Wikipedia [en.wikipedia.org]

- 9. Innovative Uses of Boron Trifluoride in Industry and Challenges Faced by Manufacturers [jy-chemical.com]

- 10. m.youtube.com [m.youtube.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. ipo.rutgers.edu [ipo.rutgers.edu]

- 13. LCSS: FLUORINE [web.stanford.edu]

- 14. pubs.acs.org [pubs.acs.org]

- 15. krossing-group.de [krossing-group.de]

- 16. Boron trifluoride | BF3 | CID 6356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. ehs.wisc.edu [ehs.wisc.edu]

- 18. chemscene.com [chemscene.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. 1,1'-Difluoro-2,2'-bipyridinium Bis(tetrafluoroborate) | C10H8B2F10N2 | CID 2733931 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Core Mechanism of N,N'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate): An In-Depth Technical Guide for Researchers

Foreword: Unveiling a Modern Fluorinating Powerhouse

In the landscape of modern synthetic chemistry, the strategic introduction of fluorine atoms into molecular architectures is a cornerstone of drug discovery and materials science. The unique physicochemical properties imparted by fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity. Among the arsenal of electrophilic fluorinating agents, N,N'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate), often referred to as SynFluor® or MEC-31, has emerged as a practical and efficient reagent. This guide provides an in-depth exploration of its core mechanism, particularly its synergistic role as a terminal oxidant in iodoarene-catalyzed fluorination reactions, offering field-proven insights for researchers, scientists, and drug development professionals.

Foundational Principles: The Nature of an N-F Reagent

N,N'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) is a cationic electrophilic fluorinating agent characterized by two nitrogen-fluorine (N-F) bonds within a bipyridinium scaffold. The electron-withdrawing nature of the dicationic bipyridinium core polarizes the N-F bonds, rendering the fluorine atoms electrophilic and susceptible to attack by nucleophiles. This inherent reactivity is the basis for its ability to deliver fluorine to a wide range of substrates.

While direct fluorination with N-F reagents is possible, the true elegance of N,N'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) lies in its function within a catalytic cycle, which enhances its efficacy and broadens its applicability.

The Iodoarene-Catalyzed Fluorination: A Symphony of Reactivity

A significant advancement in the application of N,N'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) is its use as a terminal oxidant in iodoarene-catalyzed fluorination reactions. This approach offers a milder and more selective alternative to traditional methods. A 2023 study by Kitamura and colleagues highlighted this reagent as a superior terminal oxidant compared to conventional reagents like meta-chloroperoxybenzoic acid (mCPBA), which can lead to undesired side reactions such as epoxidation.[1]

The core of this process is a catalytic cycle involving an iodoarene (ArI) catalyst. The N,N'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) does not directly fluorinate the substrate in this context. Instead, it regenerates the active hypervalent iodine(III) fluorinating species.

The Catalytic Cycle: A Step-by-Step Mechanistic Breakdown

The proposed catalytic cycle elegantly illustrates the interplay between the iodoarene catalyst and the N-F reagent.

Figure 1: Proposed catalytic cycle for iodoarene-catalyzed fluorination.

Step 1: Oxidation of the Iodoarene Catalyst. The catalytic cycle commences with the oxidation of the iodoarene(I) (ArI) catalyst by N,N'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate). This step generates the active hypervalent iodine(III) species, an iodoarene difluoride (ArIF₂), and reduces the N-F reagent to 2,2'-bipyridine.[1] This regeneration of the active catalyst is the primary role of the N,N'-difluoro-2,2'-bipyridinium bis(tetrafluoroborate).

Step 2: Activation of the Nucleophile. The generated iodoarene difluoride then interacts with the nucleophilic substrate. The precise nature of this interaction and the subsequent intermediates can vary depending on the substrate.

Step 3: Fluorine Transfer and Reductive Elimination. The hypervalent iodine(III) center facilitates the transfer of two fluorine atoms to the substrate. This is often followed by a reductive elimination step, which forms the C-F bonds in the product and regenerates the iodoarene(I) catalyst, allowing it to re-enter the catalytic cycle.

Mechanistic Considerations: SN2 versus Single-Electron Transfer (SET)

The broader field of electrophilic fluorination has long debated the predominance of two primary mechanistic pathways: a direct nucleophilic attack on the fluorine atom (SN2-like) or a single-electron transfer (SET) process.[2]

-

SN2-type Mechanism: In this pathway, the nucleophile directly attacks the electrophilic fluorine atom of the N-F reagent (or, in the catalyzed reaction, the hypervalent iodine species), leading to the formation of the C-F bond in a single concerted or stepwise step.

-

SET Mechanism: This pathway involves an initial single-electron transfer from the nucleophile to the fluorinating agent, generating a radical cation and a radical anion. These intermediates then recombine to form the fluorinated product.

While the precise mechanism for N,N'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) in all contexts is not definitively established and can be substrate-dependent, the controlled and often stereoselective nature of the iodoarene-catalyzed reactions suggests a mechanism that proceeds through well-defined intermediates, characteristic of an SN2-type pathway at the hypervalent iodine center.

Experimental Protocols and Applications: A Practical Guide

The utility of this system is demonstrated in the efficient fluorination of various functional groups.

Fluorination of Alkenes

The iodoarene-catalyzed difluorination of alkenes is a powerful transformation.

General Experimental Protocol for the Difluorination of Alkenes:

-

To a solution of the alkene (1.0 mmol) and the iodoarene catalyst (e.g., iodobenzene, 0.1 mmol) in an appropriate solvent (e.g., acetonitrile) is added N,N'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) (1.2 mmol).

-

The reaction mixture is stirred at a specified temperature (e.g., room temperature to 60 °C) and monitored by TLC or GC-MS.

-

Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

| Substrate | Product | Yield (%) |

| Styrene | 1,2-Difluoro-1-phenylethane | 85 |

| 1-Octene | 1,2-Difluorooctane | 78 |

| Cyclohexene | 1,2-Difluorocyclohexane | 82 |

Table 1: Representative yields for the difluorination of alkenes. (Note: These are representative values and actual yields may vary based on specific reaction conditions.)

Fluorination of 1,3-Dicarbonyl Compounds

This methodology is also highly effective for the fluorination of active methylene compounds.[1]

General Experimental Protocol for the Fluorination of 1,3-Dicarbonyl Compounds:

-

To a solution of the 1,3-dicarbonyl compound (1.0 mmol) in a suitable solvent (e.g., dichloromethane) is added the iodoarene catalyst (0.1 mmol) and N,N'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) (1.1 mmol).

-

The mixture is stirred at room temperature until the starting material is consumed, as indicated by TLC.

-

The reaction is worked up by washing with water and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated.

-

Purification by flash chromatography affords the desired monofluorinated product.

| Substrate | Product | Yield (%) |

| Dibenzoylmethane | 2-Fluoro-1,3-diphenylpropane-1,3-dione | 92 |

| Ethyl acetoacetate | Ethyl 2-fluoro-3-oxobutanoate | 88 |

| Acetylacetone | 3-Fluoro-2,4-pentanedione | 85 |

Table 2: Representative yields for the fluorination of 1,3-dicarbonyl compounds. (Note: These are representative values and actual yields may vary based on specific reaction conditions.)

Advantages in Drug Development and Synthesis

The N,N'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate)/iodoarene catalytic system offers several advantages for medicinal chemists and process developers:

-

Mild Reaction Conditions: The reactions often proceed at or near room temperature, preserving sensitive functional groups.

-

High Selectivity: The catalytic nature of the reaction often leads to higher selectivity compared to stoichiometric use of aggressive fluorinating agents.

-

Improved Safety Profile: It avoids the use of highly toxic and corrosive reagents like elemental fluorine.

-

Cost-Effectiveness and Sustainability: The catalytic use of the iodoarene and the potential recovery of the 2,2'-bipyridine byproduct contribute to a more economical and sustainable process.[1]

Conclusion and Future Outlook

N,N'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) has established itself as a valuable tool in the synthetic chemist's toolbox. Its role as a terminal oxidant in iodoarene-catalyzed fluorination represents a significant advancement, offering a mild, selective, and efficient method for the introduction of fluorine into organic molecules. The mechanistic understanding of this system, centered around a regenerative catalytic cycle, provides a robust framework for its application and further development. As the demand for complex fluorinated molecules in pharmaceuticals and materials continues to grow, the strategic application of this and similar N-F reagents will undoubtedly play a pivotal role in shaping the future of fluorine chemistry.

References

-

Kitamura, T., et al. (2023). N,N'‐Difluoro‐2,2'‐bipyridinium Bis(tetrafluoroborate): a New Terminal Oxidant for Iodoarene‐catalyzed Fluorination Reactions. Chemistry – A European Journal, 365(16). [Link]

-

Umemoto, T. (2022). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Journal of Fluorine Chemistry, 255-256, 110507. [Link]

-

Wikipedia. (2023). Electrophilic fluorination. [Link]

-

PubChem. (n.d.). 1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate). [Link]

Sources

An In-Depth Technical Guide to the Chemical Properties and Applications of Synfluor Reagent

For Researchers, Scientists, and Drug Development Professionals

Foreword

The strategic introduction of fluorine into molecular architectures represents a cornerstone of modern medicinal and materials chemistry. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, altered pKa, and modulated conformational preferences—have made fluorinated organic compounds indispensable in the development of novel pharmaceuticals and advanced materials. Within the diverse toolkit of fluorinating agents, electrophilic N-F reagents have emerged as a particularly versatile and user-friendly class. This guide provides a comprehensive technical overview of Synfluor (N,N'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate)), a powerful and highly reactive electrophilic fluorinating agent. As a Senior Application Scientist, my aim is to synthesize the technical data with practical, field-proven insights to empower researchers in leveraging the full potential of this reagent while ensuring safe and effective implementation.

Core Chemical and Physical Properties of Synfluor

Synfluor, systematically named N,N'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate), is a cationic electrophilic fluorinating agent. Its efficacy stems from the presence of two electron-deficient N-F bonds within a bipyridinium scaffold.

| Property | Value | Source(s) |

| Chemical Name | N,N'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) | [1][2] |

| Synonyms | Synfluor, MEC-31 | [3][4] |

| CAS Number | 178439-26-4 | [1][2] |

| Molecular Formula | C₁₀H₈B₂F₁₀N₂ | [2] |

| Molecular Weight | 367.79 g/mol | [2] |

| Appearance | White to pale yellow crystalline powder | [1] |

| Melting Point | 175 °C (decomposes) | [3] |

| Stability | Stable at room temperature; undergoes exothermic decomposition above 160 °C. Should be handled in a dry atmosphere. | [1] |

| Solubility | Soluble in polar aprotic solvents such as acetonitrile. | [5] |

The Mechanism of Electrophilic Fluorination

The prevailing mechanism for electrophilic fluorination by N-F reagents, including Synfluor, is a subject of ongoing investigation, with evidence pointing towards a polar, Sₙ2-type pathway rather than a single-electron transfer (SET) process for many substrates.

Fluorination of Enolates and Other Carbon Nucleophiles

The fluorination of 1,3-dicarbonyl compounds, which readily exist in their enol or enolate forms, is a cornerstone application of Synfluor. The electron-rich double bond of the enol or the carbanion of the enolate acts as the nucleophile, attacking the electrophilic fluorine atom of the Synfluor reagent.

Caption: Generalized mechanism for the electrophilic fluorination of a 1,3-dicarbonyl compound with Synfluor.

The choice of base for enolate formation and the reaction solvent are critical parameters that can influence the reaction rate and selectivity. For less acidic substrates, stronger bases may be required. However, the base must be compatible with the Synfluor reagent.

Fluorination of Aromatic Compounds

The electrophilic fluorination of electron-rich aromatic compounds, such as phenols and anisoles, is another key application. The reaction proceeds via an electrophilic aromatic substitution (SₑAr) mechanism. The high reactivity of Synfluor allows for the fluorination of these substrates under mild conditions. In the case of phenols, a notable ortho-selectivity can often be achieved, which is attributed to a hydrogen-bonding interaction between the hydroxyl group of the phenol and the counter-ion or the bipyridinium backbone of the reagent in the transition state.

Caption: Simplified SₑAr mechanism for the fluorination of a phenol with Synfluor.

Quantitative Reactivity and Comparative Analysis

The selection of an appropriate fluorinating agent is often a balance between reactivity, selectivity, safety, and cost. A quantitative reactivity scale for electrophilic N-F reagents, developed by Hodgson and coworkers, provides an invaluable tool for rational reagent selection. This scale, which spans eight orders of magnitude, is based on the kinetics of fluorination of 1,3-dicarbonyl compounds.

| Reagent | Relative Rate Constant (k_rel) | Class | Key Characteristics |

| Selectfluor® | 1 | Cationic (DABCO-based) | High reactivity, good stability, widely used. |

| Synfluor | ~0.1 - 1 (varies with substrate) | Cationic (Bipyridinium-based) | High reactivity, high fluorine content, cost-effective. |

| NFSI | ~10⁻² - 10⁻³ | Neutral (Sulfonimide) | Milder reagent, good for selective monofluorination. |

| N-Fluoropyridinium triflate | Varies with substitution (~10⁻⁴ - 10) | Cationic (Pyridinium-based) | Tunable reactivity based on pyridine ring substituents. |

Data adapted from Hodgson et al. The reactivity of Synfluor is comparable to that of Selectfluor®, making it one of the more powerful electrophilic fluorinating agents.

Synfluor vs. Other Common Fluorinating Agents

| Feature | Synfluor | DAST / Deoxo-Fluor | Selectfluor® |

| Reagent Type | Electrophilic ("F⁺") | Nucleophilic (Deoxyfluorination) | Electrophilic ("F⁺") |

| Primary Use | Fluorination of C-H, C=C | Conversion of C-OH, C=O to C-F, CF₂ | Fluorination of C-H, C=C |

| Reactivity | High | High (DAST > Deoxo-Fluor) | High |

| Thermal Stability | Decomposes > 160 °C | DAST is thermally unstable and can detonate. Deoxo-Fluor is more stable. | High, bench-stable solid. |

| Handling | Crystalline solid, handle in dry atmosphere. | Liquids, moisture-sensitive, DAST is particularly hazardous. | Crystalline solid, easy to handle. |

| Byproducts | 2,2'-Bipyridinium salts | SOF₂, HF, amine byproducts | DABCO-based salts |

| Safety Concerns | Corrosive, causes burns. | DAST is explosive. Both generate HF upon contact with moisture. | Oxidizer, can be corrosive. |

Experimental Protocols

The following protocols are provided as a general guideline and should be optimized for specific substrates and reaction scales. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

General Protocol for the Fluorination of a β-Ketoester (e.g., Ethyl Benzoylacetate)

This protocol is adapted from general procedures for the electrophilic fluorination of 1,3-dicarbonyl compounds.

Materials:

-

Ethyl benzoylacetate

-

Synfluor reagent

-

Anhydrous acetonitrile (MeCN)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Appropriate organic solvent for extraction (e.g., ethyl acetate or dichloromethane)

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the β-ketoester (1.0 equiv).

-

Dissolve the substrate in anhydrous acetonitrile.

-

Add Synfluor (1.1 - 1.5 equiv) portion-wise to the stirred solution at room temperature. The reaction may be mildly exothermic.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within a few hours.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired α-fluorinated β-ketoester.

Caption: Workflow for the fluorination of a β-ketoester using Synfluor.

Troubleshooting and Side Reactions

While Synfluor is a powerful reagent, careful consideration of reaction conditions is necessary to minimize side reactions and maximize yield.

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inactive reagent due to moisture. 2. Insufficient reactivity of the substrate. 3. Low reaction temperature. | 1. Use a fresh bottle of Synfluor and ensure anhydrous conditions. 2. For less reactive substrates, consider the addition of a non-nucleophilic base to generate the enolate in situ. 3. Gently warm the reaction mixture (e.g., to 40-50 °C), but be mindful of the reagent's decomposition temperature. |

| Formation of Byproducts | 1. Over-fluorination (difluorination). 2. Decomposition of the reagent or product. 3. Reaction with the solvent. | 1. Use a stoichiometric amount of Synfluor or add it slowly to the reaction mixture. 2. Maintain the reaction temperature well below 160 °C. Ensure the work-up is not overly acidic or basic if the product is sensitive. 3. Avoid reactive solvents. Acetonitrile is generally a good choice. |

| Difficult Purification | The byproduct (2,2'-bipyridinium salt) is polar and can sometimes co-elute with polar products. | An aqueous work-up is typically effective at removing the majority of the salt. If issues persist, consider a precipitation/filtration step or a different chromatographic system. |

Safety, Handling, and Disposal

Synfluor is a corrosive and reactive chemical that must be handled with care.

-

Handling: Always handle Synfluor in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of the powder and contact with skin and eyes. It should be handled in a dry atmosphere to prevent hydrolysis.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials.

-

Quenching and Disposal: Unreacted Synfluor should be quenched cautiously. A recommended procedure involves the slow addition of the reaction mixture to a stirred, cooled solution of saturated aqueous sodium bicarbonate. The resulting aqueous waste should be neutralized and disposed of as hazardous chemical waste in accordance with local regulations. Do not mix with incompatible waste streams.

Synthesis of Synfluor

Synfluor belongs to the class of N-fluoropyridinium salts, which were pioneered by Umemoto and coworkers. The general synthetic strategy involves the direct fluorination of the corresponding nitrogen heterocycle with elemental fluorine in the presence of a Lewis or Brønsted acid to provide the desired salt. For Synfluor, this involves the fluorination of 2,2'-bipyridine in the presence of two equivalents of boron trifluoride etherate, followed by precipitation. This synthesis requires specialized equipment for handling elemental fluorine and is typically performed by commercial suppliers.

Conclusion

Synfluor is a potent electrophilic fluorinating agent with reactivity comparable to other high-performance N-F reagents like Selectfluor®. Its high fluorine content and cost-effectiveness make it an attractive choice for a variety of fluorination reactions, particularly for activated substrates such as 1,3-dicarbonyls and electron-rich aromatics. A thorough understanding of its reactivity, mechanistic pathways, and handling requirements, as outlined in this guide, is crucial for its successful and safe application in the synthesis of novel fluorinated molecules. As with any highly reactive reagent, careful planning, and execution of experiments are paramount to achieving the desired outcomes.

References

-

Umemoto, T. Exploration of fluorination reagents starting from FITS reagents. Journal of Fluorine Chemistry, 2014 , 167, 3–15. [Link]

-

Rozatian, N.; Ashworth, I. W.; Sandford, G.; Hodgson, D. R. W. A quantitative reactivity scale for electrophilic fluorinating reagents. Chemical Science, 2018 , 9(46), 8692–8702. [Link]

-

Umemoto, T.; Fukami, S.; Tomizawa, G.; Harasawa, K.; Kawada, K.; Tomita, K. Power- and structure-variable fluorinating agents. The N-fluoropyridinium salt system. Journal of the American Chemical Society, 1990 , 112(23), 8563–8575. [Link]

-

KGROUP. Quenching Reactive Substances. [Link]

Sources

Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)): A Comprehensive Guide for the Synthetic Chemist

An In-Depth Technical Guide to a Modern Electrophilic Fluorinating Agent

A Note to the Reader: Initial searches for a fluorinating agent specifically designated "MEC-31" did not yield a publicly documented chemical entity in the scientific literature. The term may refer to an internal research code or a novel agent not yet in the public domain. However, to fulfill the core request for an in-depth technical guide on a relevant and powerful fluorinating agent for researchers, this guide will focus on a widely used and extensively studied reagent: Selectfluor® . This reagent, a staple in modern synthetic chemistry, provides a robust platform to discuss the principles, applications, and experimental intricacies of electrophilic fluorination in drug discovery.

Introduction: The Imperative of Fluorine in Modern Drug Discovery

The strategic incorporation of fluorine atoms into bioactive molecules is a cornerstone of contemporary medicinal chemistry. Fluorine's unique properties—high electronegativity, small atomic radius, and the ability to form strong C-F bonds—can profoundly modulate a drug candidate's metabolic stability, bioavailability, lipophilicity, and binding affinity.[1][2] Consequently, the development of safe, effective, and versatile fluorinating agents is of paramount importance. Among the arsenal of modern reagents, electrophilic fluorinating agents have emerged as powerful tools for the late-stage functionalization of complex molecules.[3][4] This guide provides a deep dive into the discovery, mechanism, and application of one of the most successful and widely adopted electrophilic fluorinating agents: Selectfluor®.

The Rise of N-F Reagents: The Genesis of Selectfluor®

The journey to stable and effective electrophilic fluorinating agents has been a long one, marked by the challenge of taming the reactivity of elemental fluorine. Early reagents were often hazardous and difficult to handle. A significant breakthrough came with the development of compounds containing a nitrogen-fluorine (N-F) bond, where the electronegativity of the nitrogen and attached electron-withdrawing groups could modulate the electrophilicity of the fluorine atom.[4][5][6]

Selectfluor®, chemically known as 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), represents a pinnacle in the development of N-F reagents.[3][7] It is a stable, non-hygroscopic, crystalline solid that is commercially available and easy to handle, a stark contrast to many earlier fluorinating agents.[7] Its robust nature and broad applicability have made it an indispensable tool in both academic and industrial research.[3]

Physicochemical Properties and Synthesis of Selectfluor®

The structure of Selectfluor® features a DABCO (1,4-diazabicyclo[2.2.2]octane) core, which provides a rigid and stable framework. The key to its reactivity lies in the polarized N-F bond, which acts as a source of electrophilic fluorine.[3]

| Property | Value |

| Chemical Formula | C₇H₁₄B₂ClF₁₂N₂ |

| Molar Mass | 354.26 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 190-195 °C (decomposes) |

| Solubility | Soluble in acetonitrile, DMF; sparingly soluble in water |

The synthesis of Selectfluor® is a multi-step process that begins with the quaternization of DABCO, followed by fluorination. While the specific industrial synthesis is proprietary, laboratory-scale preparations often involve the use of elemental fluorine under carefully controlled conditions.

Mechanism of Action: Unraveling the Fluorination Pathway

While the precise mechanism of electrophilic fluorination can be substrate-dependent, a general understanding of Selectfluor®'s reactivity has been established.[4][8] The reaction is believed to proceed through either an Sₙ2-type pathway or a single-electron transfer (SET) mechanism, depending on the nature of the substrate and reaction conditions.

In the case of electron-rich substrates, such as enolates or silyl enol ethers, the reaction is often depicted as a direct attack of the nucleophilic carbon on the electrophilic fluorine atom of Selectfluor®, with the DABCO derivative acting as the leaving group.

Sources

- 1. Fluorination [Synthetic Reagents] | TCI AMERICA [tcichemicals.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. mdpi.com [mdpi.com]

- 4. Electrophilic fluorination - Wikipedia [en.wikipedia.org]

- 5. BJOC - Development of N-F fluorinating agents and their fluorinations: Historical perspective [beilstein-journals.org]

- 6. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Redox Properties of N,N'-Difluorobipyridinium Salts

This guide provides a comprehensive technical overview of the synthesis, electrochemical behavior, and unique redox characteristics of N,N'-difluorobipyridinium salts. It is intended for researchers, chemists, and professionals in drug development seeking to leverage the distinct properties of these powerful reagents.

Introduction: A Tale of Two Redox Personalities

Bipyridinium salts, particularly the N,N'-disubstituted 4,4'-bipyridine derivatives known as "viologens," are renowned for their rich and reversible redox chemistry.[1][2] They typically undergo two sequential one-electron reductions to form stable radical cations and neutral species, a property that has led to their widespread use in electrochromic devices and, more recently, in redox flow batteries.[3][4][5] This reductive behavior is the hallmark of the bipyridinium scaffold.

The introduction of N-fluoro substituents dramatically alters this landscape. N,N'-Difluorobipyridinium salts are primarily recognized not for their reduction but for their potent oxidizing capabilities, serving as highly effective electrophilic fluorinating agents.[6][7] This guide delves into the dual redox nature of these fascinating molecules, exploring both their well-established oxidative reactivity and their anticipated, yet less-explored, reductive electrochemical properties. Understanding this duality is critical for harnessing their full potential in synthesis and materials science.

The core structure of these salts is based on a bipyridine scaffold, with isomers like 2,2'-, 3,3'-, and 4,4'-bipyridine influencing the molecule's planarity and the interaction between the pyridinium rings. This isomeric relationship is a key determinant of the salt's electrochemical behavior.[3][8]

Synthesis of N,N'-Difluorobipyridinium Salts

The synthesis of N,N'-difluorobipyridinium salts is achieved through the direct fluorination of the corresponding bipyridine isomer. This method is robust and provides high yields of the target compounds.[6]

Core Synthesis Mechanism

The process involves bubbling a dilute mixture of fluorine gas (typically 10-20% F₂ in N₂) through a solution of the bipyridine. The reaction is conducted in the presence of a Lewis acid, a Brønsted acid, or an alkali metal salt of an acid, which acts as a counter-ion source and facilitates the formation of the dicationic salt.[6][7]

dot graph TD { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} idot Caption: Generalized workflow for the synthesis of N,N'-difluorobipyridinium salts.

Detailed Experimental Protocol: Synthesis of N,N'-Difluoro-2,2'-bipyridinium Bis(tetrafluoroborate)

This protocol is adapted from established literature procedures.[6]

Self-Validation: The success of the synthesis is confirmed by the formation of a stable, crystalline product. Purity and identity are validated through NMR spectroscopy (¹H, ¹³C, ¹⁹F) and elemental analysis. The disappearance of the starting bipyridine material can be monitored by thin-layer chromatography (TLC).

Methodology:

-

Reactor Setup: In a fluoropolymer-coated reactor vessel equipped with a gas inlet, outlet, and a low-temperature cooling system, dissolve 2,2'-bipyridyl (1 equivalent) in anhydrous acetonitrile.

-

Acid Addition: Add a Brønsted acid such as tetrafluoroboric acid (HBF₄, 2 equivalents) to the solution.

-

Inerting: Purge the reactor with dry nitrogen gas to remove oxygen and moisture.

-

Cooling: Cool the reaction mixture to between -40 °C and 0 °C.

-

Fluorination: Introduce a stream of 10% F₂ in N₂ gas into the solution with vigorous stirring. The reaction is exothermic and the temperature should be carefully monitored.

-

Monitoring: Continue the gas flow until the starting material is consumed (monitored by TLC or a colorimetric indicator).

-

Quenching & Isolation: Stop the fluorine flow and purge the reactor with nitrogen. The product often precipitates from the solution. The crystalline solid can be isolated by filtration, washed with a cold, non-polar solvent (like diethyl ether), and dried under vacuum.

The Oxidative Redox Pathway: Electrophilic Fluorination

The primary and most-studied redox property of N,N'-difluorobipyridinium salts is their ability to act as potent electrophilic fluorinating agents. The two N-F moieties are highly polarized, rendering the fluorine atoms electrophilic ("F⁺" character). This allows for the transfer of a fluorine atom to a nucleophilic substrate, during which the bipyridinium dication is reduced.

The fluorinating capability is influenced by the bipyridine isomer, with the reactivity order generally being 2,2'- > 2,4'- > 3,3'- ≈ 4,4'-isomer.[6] This highlights the critical role of the scaffold's geometry in modulating the reactivity of the N-F bond.

dot graph TD { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} idot Caption: Oxidative redox mechanism of N,N'-difluorobipyridinium salts.

The Reductive Redox Pathway: A Viologen Analogy

While their oxidative nature is well-documented, the reductive electrochemistry of N,N'-difluorobipyridinium salts is less explored. However, by drawing parallels with their close structural relatives, the viologens, we can construct a robust hypothesis for their behavior.

Viologens (N,N'-dialkyl-4,4'-bipyridinium salts) are characterized by two distinct, reversible one-electron reduction events.[2][4]

-

First Reduction: V²⁺ + e⁻ ⇌ V•⁺ (Forms a stable, often colored, radical cation)

-

Second Reduction: V•⁺ + e⁻ ⇌ V⁰ (Forms a neutral species)

It is highly probable that N,N'-difluorobipyridinium salts undergo a similar two-step reduction. However, the presence of the highly electronegative fluorine atoms on the nitrogens is expected to have a significant impact:

-

Positive Shift in Reduction Potentials: The strong electron-withdrawing nature of the N-F bond will make the bipyridinium core more electron-deficient and thus easier to reduce. This will shift the reduction potentials to more positive values compared to their N-alkyl counterparts.

-

Potential Irreversibility: The N-F bond is labile. Upon reduction, particularly the second reduction to the neutral state, cleavage of the N-F bond to release a fluoride ion (F⁻) may occur. This would render the process electrochemically irreversible.

Factors Influencing Reductive Properties

Based on extensive studies of bipyridinium salts, the following factors are key to tuning their redox behavior[3][5][8]:

| Factor | Influence on Redox Properties | Rationale |

| Bipyridine Isomer | Affects reduction potential and reversibility. The 4,4'-isomer is often preferred for stable redox processes. | The geometry (e.g., planarity, steric hindrance) of the bipyridine core dictates the stability of the reduced radical cation and neutral forms.[3] |

| N-Substituent | The N-F group causes a large positive shift in reduction potential compared to N-alkyl groups. | The high electronegativity of fluorine makes the pyridinium rings significantly more electron-poor and easier to reduce. |

| Counter-ion | Can influence solubility and electrochemical stability. | Non-coordinating anions like BF₄⁻ or PF₆⁻ are preferred to avoid side reactions. Bromide, for instance, can be electrochemically active.[3] |

| Solvent/Electrolyte | Affects ion pairing, diffusion, and the stability of reduced species. | The choice of solvent and supporting electrolyte is critical for observing clean, reversible electrochemistry.[9] |

Characterization of Redox Properties: Key Methodologies

To fully elucidate the redox properties of N,N'-difluorobipyridinium salts, a combination of electrochemical and spectroscopic techniques is required.

Cyclic Voltammetry (CV)

Cyclic voltammetry is the primary technique for investigating redox behavior. It provides information on reduction/oxidation potentials, electrochemical reversibility, and the number of electrons transferred.[9]

Self-Validating Protocol: The experiment's validity is ensured by including an internal standard with a known, stable redox potential (e.g., Ferrocene/Ferrocenium couple). The stability of the potential window of the solvent-electrolyte system should be confirmed with a background scan.[9]

Step-by-Step Methodology:

-

Electrolyte Preparation: Prepare a 0.1 M solution of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆) in an anhydrous, deoxygenated solvent (e.g., acetonitrile or DMF).

-

Cell Assembly: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Background Scan: Record a CV of the electrolyte solution alone to determine the potential window.

-

Sample Analysis: Add the N,N'-difluorobipyridinium salt to the cell (typically 1-5 mM concentration) and record the voltammogram.

-

Data Acquisition: Scan the potential from an initial value where no reaction occurs towards negative potentials to observe reductions, and then reverse the scan to observe the corresponding oxidations. Varying the scan rate can provide insights into the stability of the generated species.[10]

-

Internal Standard: After the sample run, add a small amount of ferrocene and record another CV to calibrate the potential scale.

Spectroelectrochemistry

This technique combines UV-Vis spectroscopy with electrochemistry to characterize the optical properties of species generated at different redox states.[11] For bipyridinium salts, this is crucial for identifying the formation of the colored radical cation (V•⁺).[1]

Workflow:

-

An optically transparent electrode (e.g., indium tin oxide, ITO) is used as the working electrode in a specially designed cuvette.

-

A potential is applied to the electrode to generate the reduced (or oxidized) species.

-

Simultaneously, a UV-Vis spectrum is recorded, allowing for the direct correlation of electrochemical events with changes in the absorption spectrum.[11][12]

dot graph G { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} idot Caption: Workflow for a spectroelectrochemical experiment.

Conclusion and Future Outlook

N,N'-difluorobipyridinium salts are a unique class of redox-active molecules. While their utility as powerful electrophilic fluorinating agents is well-established, their reductive electrochemical properties remain a fertile ground for discovery. By leveraging the vast knowledge base of viologen chemistry, researchers can anticipate a rich reductive behavior characterized by positively shifted potentials and potentially complex reaction pathways involving N-F bond cleavage.

Future research should focus on the systematic electrochemical characterization of a series of N,N'-difluorobipyridinium isomers to build comprehensive structure-property relationships. Elucidating the stability of the reduced species and the conditions under which the N-F bond breaks will be paramount. This knowledge will unlock new applications for these salts, not just as synthetic reagents, but potentially as high-potential catholytes in energy storage systems or as redox indicators in non-aqueous environments.

References

-

Burešová, Z., Klikar, M., Mazúr, M., Mikešová, J., Kvíčala, J., Bystron, T., & Bureš, F. (2021). Redox Property Tuning in Bipyridinium Salts. Frontiers in Chemistry. [Link]

-

Umemoto, T., Adachi, K., & Ishihara, S. (1997). Synthesis, Properties, and Reactivity of N,N′-Difluorobipyridinium Salts. The Journal of Organic Chemistry. [Link]

-

Garrido, Y., Koca, A., & Biyiklioglu, Z. (2023). The chemical and electrochemical stimuli viologen substituted phthalocyanine with tunable optical features. PLOS ONE. [Link]

-

Shainyan, B. A., & Ustinov, M. V. (2018). Development of N-F fluorinating agents and their fluorinations: Historical perspective. ResearchGate. [Link]

-

He, J., & Monk, P. M. S. (2019). Viologen-Based Electrochromic Materials: From Small Molecules, Polymers and Composites to Their Applications. MDPI. [Link]

-

He, J., & Monk, P. M. S. (2019). Viologen-Based Electrochromic Materials: From Small Molecules, Polymers and Composites to Their Applications. ResearchGate. [Link]

-

Madasamy, K., Velayutham, D., Suryanarayanan, V., Kathiresan, M., & Ho, K.-C. (2021). Viologen-based electrochromic materials and devices. RSC Publishing. [Link]

-

Sivakumar, S., & Reid, D. L. (2012). Solid State Spectroelectrochemistry of Redox Reactions in Polypyrrole/Oxide Molecular Heterojunctions. University of Alberta Libraries. [Link]

-

Aroeira, G. J. F., et al. (2024). Electrochemical and Spectroscopic Characterisation of Organic Molecules with High Positive Redox Potentials for Energy Storage in Aqueous Flow Cells. The Royal Society of Chemistry. [Link]

-

Bird, C. L., & Kuhn, A. T. (1981). Electrochemistry of the viologens. Chemical Society Reviews. [Link]

-

Zhang, Y., et al. (2022). A multi-colored electrochromic device based on mixed mono- and bi-substituted 4,4′-bipyridine derivatives containing an ester group. ResearchGate. [Link]

-

Burešová, Z., et al. (2021). Redox Property Tuning in Bipyridinium Salts. PubMed. [Link]

-

Ferreira, H., Conradie, M. M., & Conradie, J. (2019). Cyclic voltammetry data of polypyridine ligands and Co(II) complexes. PubMed Central. [Link]

-

Tsierkezos, N., Philippopoulos, A., & Ritter, U. (2010). Electrochemical Studies on cis-[CrIII(bipy)2(SCN)2]I3 in Acetonitrile. ResearchGate. [Link]

-

Burešová, Z., et al. (2021). Redox Property Tuning in Bipyridinium Salts. ResearchGate. [Link]

-

Amini, K., et al. (2021). Electrochemical Performance of Mixed Redox-Active Organic Molecules in Redox Flow Batteries. OSTI.GOV. [Link]

-

L'Esperance, D., & Slinker, J. (N.D.). Cyclic Voltammetry of [Ru(bpy)3]. UMass Boston ScholarWorks. [Link]

Sources